molecular formula C11H18O2 B1592276 1-Ethylcyclopentyl methacrylate CAS No. 266308-58-1

1-Ethylcyclopentyl methacrylate

Cat. No. B1592276
Key on ui cas rn: 266308-58-1
M. Wt: 182.26 g/mol
InChI Key: FMEBJQQRPGHVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08900794B2

Procedure details

A solution of 1-ethylcyclopentyl methacrylate (ECPMA, M1; 20 mmol), 1-isopropyl-adamantanyl methacrylate (IAM, M2; 20 mmol), 2-oxo-tetrahydro-furan-3-yl methacrylate (α-GBLMA, M3; 30 mmol), 3-oxo-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8(or 9)-yl methacrylate (ODOTMA, M4; 20 mmol), and 3-hydroxy-adamantanyl methacrylate (HAMA, M5; 10 mmol) dissolved in 30 g of tetrahydrofuran (THF) is degassed by bubbling with nitrogen and charged to a 500 ml flask equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF. The solution is brought to reflux, and 6 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF and charged in to the flask. The polymerization mixture is then stirred for about 4 hours at reflux, after which time the reaction is diluted with 5 g of THF and the polymerization mixture cooled to room temperature. The polymer is precipitated by addition to 1.0 L of isopropanol, collected by filtration, re-precipitated by dissolving in 50 g THF and addition to another 1.0 L isopropanol, and collected and dried under vacuum at 45° C. for 48 h. to yield photoresist polymer poly(IAM/ECPMA/α-GBLMA/ODOTMA/HAMA). Mw=8,000.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7]1([CH2:12][CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:14]([O:19][CH:20]1[CH:27]2[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:29][C:21]1([CH:30]([CH3:32])[CH3:31])[CH2:22]3)[CH2:26]2)(=[O:18])[C:15]([CH3:17])=[CH2:16].C(OC1CCOC1=O)(=O)C(C)=C.[C:45]([O:50][C:51]12[CH2:60][CH:55]3[CH2:56][CH:57]([CH2:59][C:53]([OH:61])([CH2:54]3)[CH2:52]1)[CH2:58]2)(=[O:49])[C:46]([CH3:48])=[CH2:47]>O1CCCC1>[C:14]([O:19][CH:20]1[CH:27]2[CH2:26][CH:25]3[CH2:24][CH:23]([CH2:22][C:21]1([CH:30]([CH3:32])[CH3:31])[CH2:29]3)[CH2:28]2)(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:1]([O:6][C:7]1([CH2:12][CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:45]([O:50][C:51]12[CH2:58][CH:57]3[CH2:56][CH:55]([CH2:54][C:53]([OH:61])([CH2:59]3)[CH2:52]1)[CH2:60]2)(=[O:49])[C:46]([CH3:48])=[CH2:47] |f:5.6|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1(CCCC1)CC
Name
1-isopropyl-adamantanyl methacrylate
Quantity
20 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC1C(OCC1)=O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
Name
Quantity
30 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The polymerization mixture is then stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen
ADDITION
Type
ADDITION
Details
charged to a 500 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISSOLUTION
Type
DISSOLUTION
Details
6 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
ADDITION
Type
ADDITION
Details
charged in to the flask
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
after which time the reaction is diluted with 5 g of THF
CUSTOM
Type
CUSTOM
Details
The polymer is precipitated by addition to 1.0 L of isopropanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
re-precipitated
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 50 g THF
ADDITION
Type
ADDITION
Details
addition to another 1.0 L isopropanol
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C. for 48 h.
Duration
48 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C.C(C(=C)C)(=O)OC1(CCCC1)CC
Name
Type
product
Smiles
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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